molecular formula C19H26N2O B2988734 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide CAS No. 405077-13-6

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide

Cat. No.: B2988734
CAS No.: 405077-13-6
M. Wt: 298.43
InChI Key: ZTPQSNVHTXWYAW-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide is a chemical compound with a unique structure that combines an adamantane core with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The pyridine moiety can coordinate with metal ions, while the adamantane core provides structural stability. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide is unique due to the presence of both the adamantane core and the pyridine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in other similar compounds .

Properties

IUPAC Name

3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-17-7-14-8-18(2,11-17)13-19(9-14,12-17)16(22)21-10-15-5-3-4-6-20-15/h3-6,14H,7-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPQSNVHTXWYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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